molecular formula C9H11N3O B1529329 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1341051-97-5

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Cat. No.: B1529329
CAS No.: 1341051-97-5
M. Wt: 177.2 g/mol
InChI Key: PIKPVJYUFGCGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1341051-97-5 . It has a molecular weight of 177.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(2-hydroxyethyl)(methyl)amino]-2-pyridinecarbonitrile . The InChI code is 1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 177.21 .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthesis methods for pyridine derivatives, including 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, which are crucial in medicinal chemistry and material science. For instance, a one-pot, three-component reaction leveraging magnetic nano Fe3O4 particles as catalysts under solvent-free conditions has been reported for synthesizing pyrimidine-5-carbonitrile derivatives with potential antibacterial properties (Rostamizadeh et al., 2013). Similarly, structural analysis through X-ray crystallography of synthesized pyridine derivatives illuminates their potential in drug design and material applications (Ganapathy et al., 2015).

Antimicrobial and Antibacterial Activity

Pyridine derivatives synthesized from this compound exhibit significant antimicrobial and antibacterial activities. A study synthesizing 4-pyrrolidin-3-cyanopyridine derivatives demonstrated their efficacy against a wide range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Corrosion Inhibition

The application extends to corrosion science, where pyridine derivatives are studied for their efficacy as corrosion inhibitors for metals. Research on the adsorption and corrosion inhibition effects of certain pyridine derivatives on mild steel in hydrochloric acid environments provides insights into their protective capabilities, potentially leading to applications in industrial metal preservation (Ansari et al., 2015).

Organic Light Emitting Diodes (OLEDs) and Fluorescence

Pyridine derivatives synthesized from compounds like this compound are explored for their potential in OLED technologies and fluorescence studies. The synthesis and structural analysis of such compounds reveal their optical properties, which could be harnessed in the development of novel OLED materials and fluorescent markers for biomedical research (Cetina et al., 2010).

Anticancer Properties

Notably, some synthesized pyridine derivatives exhibit promising anticancer properties. Through various chemical reactions and synthesis processes, researchers have developed compounds with the ability to induce cell cycle arrest and apoptosis in cancer cells, demonstrating their potential as therapeutic agents in oncology (El-Agrody et al., 2020).

Properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKPVJYUFGCGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.